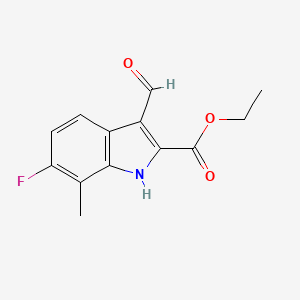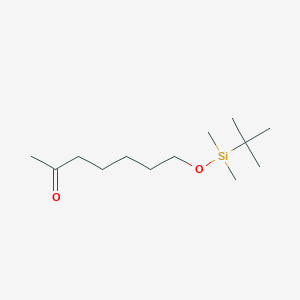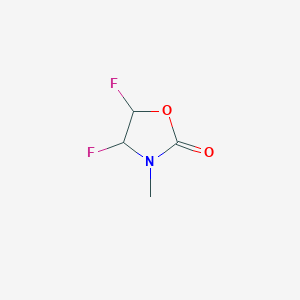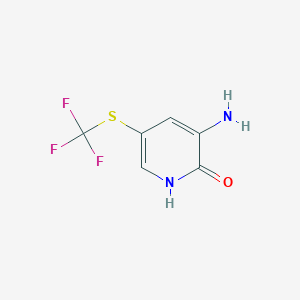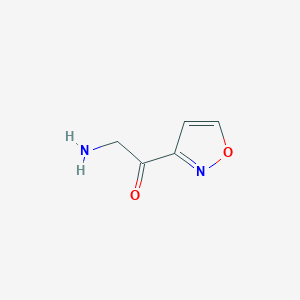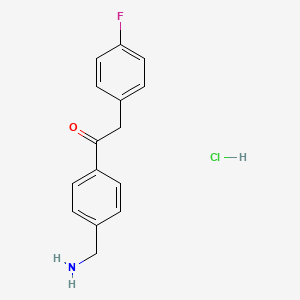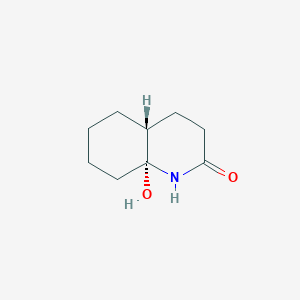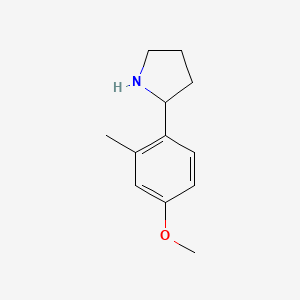
2-(4-Methoxy-2-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-2-methylphenyl)pyrrolidine is an organic compound with the molecular formula C12H17NO. It features a pyrrolidine ring attached to a methoxy-substituted methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-methylphenyl)pyrrolidine typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane or ethyl acetate, and the reaction is often catalyzed by an acid or base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvent and catalyst can vary depending on the desired yield and purity. Optimization of reaction conditions, such as temperature and pressure, is crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxy-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups .
Aplicaciones Científicas De Investigación
2-(4-Methoxy-2-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the methoxy and methyl groups.
2-(4-Methoxyphenyl)pyrrolidine: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)pyrrolidine: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-(4-Methoxy-2-methylphenyl)pyrrolidine is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-(4-methoxy-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-8-10(14-2)5-6-11(9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 |
Clave InChI |
HAFRYOXEJLKBGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)
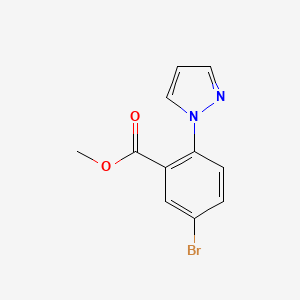

![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B12839113.png)

